molecular formula C20H25N3O3S B4829995 {4-[(4-ISOBUTYLPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE

{4-[(4-ISOBUTYLPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE

Cat. No.: B4829995
M. Wt: 387.5 g/mol
InChI Key: XNTXIPJOCMADEH-UHFFFAOYSA-N
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Description

{4-[(4-ISOBUTYLPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE is a complex organic compound that features a piperazine ring substituted with an isobutylphenylsulfonyl group and a pyridylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-ISOBUTYLPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE typically involves multi-step organic reactions. One common route starts with the preparation of the piperazine derivative, which is then reacted with 4-isobutylphenylsulfonyl chloride under basic conditions to form the sulfonylated piperazine intermediate. This intermediate is subsequently coupled with 4-pyridylmethanone using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-ISOBUTYLPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridyl group, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperazine or pyridyl derivatives.

Scientific Research Applications

{4-[(4-ISOBUTYLPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of {4-[(4-ISOBUTYLPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a specific enzyme’s active site, blocking its activity and thereby affecting the metabolic pathway in which the enzyme is involved.

Comparison with Similar Compounds

Similar Compounds

  • {4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE
  • {4-[(4-TERT-BUTYLPHENYL)SULFONYL]PIPERAZINO}(4-NITROPHENYL)METHANONE
  • {4-[(4-ISOBUTYLPHENYL)SULFONYL]PIPERAZINO}(4-METHYLPHENYL)METHANONE

Uniqueness

{4-[(4-ISOBUTYLPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isobutyl group enhances its hydrophobicity, while the pyridyl group can participate in π-π interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

[4-[4-(2-methylpropyl)phenyl]sulfonylpiperazin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-16(2)15-17-3-5-19(6-4-17)27(25,26)23-13-11-22(12-14-23)20(24)18-7-9-21-10-8-18/h3-10,16H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTXIPJOCMADEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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